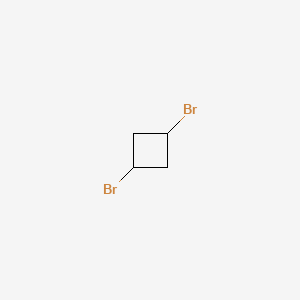
1,3-Dibromocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 3 positions.
Preparation Methods
1,3-Dibromocyclobutane can be synthesized through several methods:
Halogenation of Cyclobutane: One common method involves the bromination of cyclobutane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled conditions to ensure selective substitution at the 1 and 3 positions.
Industrial Production: Industrially, this compound can be produced through a similar halogenation process but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
1,3-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups. These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclobutene derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form cyclobutane.
Scientific Research Applications
1,3-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of 1,3-dibromocyclobutane involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
1,3-Dibromocyclobutane can be compared with other dibromocycloalkanes:
1,2-Dibromocyclopentane: This compound has bromine atoms at the 1 and 2 positions of a cyclopentane ring.
1,2-Dibromocyclohexane: Similar to 1,2-dibromocyclopentane, this compound has bromine atoms at the 1 and 2 positions of a cyclohexane ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,3-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
InChI Key |
KEPQZXFTLUPYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


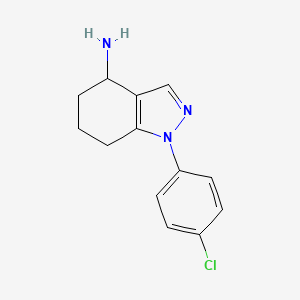
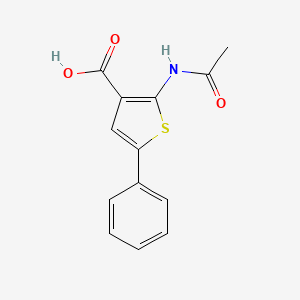
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)

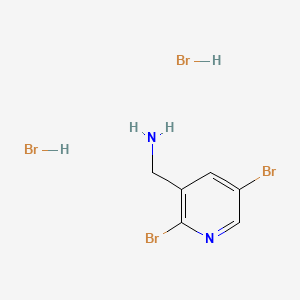

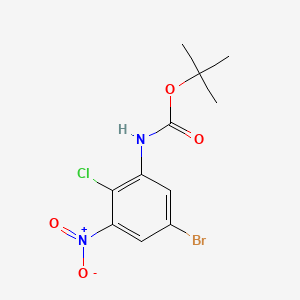
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
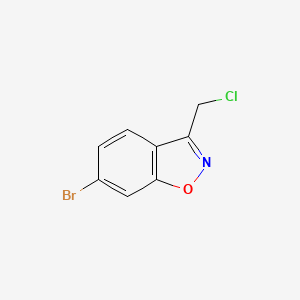
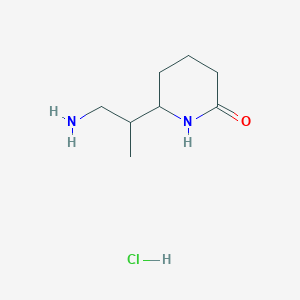
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
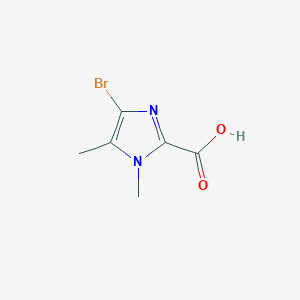
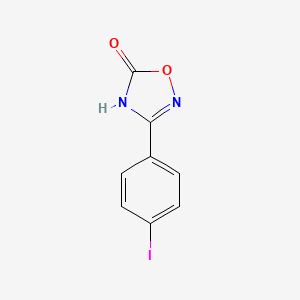
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
